molecular formula C37H55N7O8 B14258629 L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine CAS No. 386230-21-3

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine

Cat. No.: B14258629
CAS No.: 386230-21-3
M. Wt: 725.9 g/mol
InChI Key: QQXSPGFNSPCHAQ-ANQBNUITSA-N
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Description

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine is a peptide compound composed of six amino acids: leucine, valine, lysine, glycine, phenylalanine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linear peptides.

Scientific Research Applications

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may bind to cell surface receptors, triggering downstream signaling cascades that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine
  • L-Lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline

Uniqueness

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it valuable for research and potential therapeutic applications.

Properties

CAS No.

386230-21-3

Molecular Formula

C37H55N7O8

Molecular Weight

725.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C37H55N7O8/c1-22(2)18-27(39)33(47)44-32(23(3)4)36(50)42-28(12-8-9-17-38)34(48)40-21-31(46)41-29(19-24-10-6-5-7-11-24)35(49)43-30(37(51)52)20-25-13-15-26(45)16-14-25/h5-7,10-11,13-16,22-23,27-30,32,45H,8-9,12,17-21,38-39H2,1-4H3,(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H,44,47)(H,51,52)/t27-,28-,29-,30-,32-/m0/s1

InChI Key

QQXSPGFNSPCHAQ-ANQBNUITSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

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